molecular formula C18H18BrNO3 B2876848 4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid CAS No. 1030856-03-1

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid

Cat. No.: B2876848
CAS No.: 1030856-03-1
M. Wt: 376.25
InChI Key: PBAINNIDDTZARI-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid is an organic compound characterized by the presence of a bromophenyl group, a ketone group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a Grignard reaction with phenylmagnesium bromide to form 4-(4-bromophenyl)phenylmethanol.

    Oxidation: The intermediate is then oxidized using an oxidizing agent such as PCC (Pyridinium chlorochromate) to yield 4-(4-bromophenyl)benzophenone.

    Amination: The benzophenone derivative is reacted with 1-phenylethylamine under acidic conditions to form the corresponding imine.

    Hydrolysis: The imine is hydrolyzed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, KMnO4, and H2O2.

    Reduction: Reducing agents such as NaBH4 or LiAlH4 are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like NaNH2 or thiourea under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid: Similar structure but with a chlorine atom instead of bromine.

    4-(4-fluorophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid: Contains a fluorine atom in place of bromine.

    4-(4-methylphenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid: Features a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic Acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-bromophenyl)-4-oxo-2-(1-phenylethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-12(13-5-3-2-4-6-13)20-16(18(22)23)11-17(21)14-7-9-15(19)10-8-14/h2-10,12,16,20H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAINNIDDTZARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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